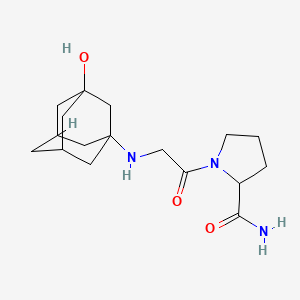

Vildagliptin Impurity A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vildagliptin Impurity A, also known as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, is an impurity of Vildagliptin . Vildagliptin is a new dipeptidyl peptidase-4 (DPP-4) inhibitor that is used as an anti-hyperglycemic agent .

Synthesis Analysis

The synthesis of Vildagliptin Impurity A has been accomplished in a four-step process starting from L-proline . The most widely used method for the assay of vildagliptin is High-Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis

The molecular formula of Vildagliptin Impurity A is C17H27N3O3 . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis

Vildagliptin Impurity A is formed under specific pH and temperature conditions, as well as in the presence of some reactive excipients . A novel high-performance liquid chromatography-mass spectrometry method was developed to determine the quantities of pyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline impurities in vildagliptin drug material .Physical And Chemical Properties Analysis

The molecular weight of Vildagliptin Impurity A is 321.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . Other computed properties such as XLogP3-AA, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and Complexity are also provided .Wissenschaftliche Forschungsanwendungen

Development of Patient-Centric Specifications

Vildagliptin impurities, including impurity k, have been studied to develop patient-centric specifications (PCS) for pharmaceutical products. By understanding the safe levels of these impurities, researchers can ensure the quality and safety of vildagliptin tablets .

Understanding Drug Metabolism and Toxicity

The study of Vildagliptin impurity k is crucial in understanding the drug’s metabolism and potential toxicity. This includes determining the no-observed-adverse-effect level (NOAEL) and human equivalent dose (HED) to assess the safety of the drug .

Quality Control in Pharmaceutical Industry

Impurity k is monitored using advanced analytical methods such as UPLC-ESI/Q-TOF MS/MS. This ensures the control of impurities present in vildagliptin, which is vital for the continuous treatment of diabetes mellitus .

Method Development and Validation

Researchers develop and validate methods for the quantification of vildagliptin and its impurities. This includes creating robust, precise, and accurate methods for analysis in the pharmaceutical industry, enhancing drug quality, safety, and effectiveness .

Pharmacopeial Standards Establishment

Vildagliptin impurity k is used to establish pharmacopeial standards. These standards help in the quality control of the active pharmaceutical ingredient (API) and ensure compliance with regulatory requirements .

Spectroscopic Analysis Techniques

Near-infrared reflection spectroscopy is one of the techniques used for the rapid and simple quality control of vildagliptin and its impurities, including impurity k. This method is part of the physicochemical analysis of the drug .

Wirkmechanismus

Target of Action

Vildagliptin Impurity K, also known as Vildagliptin Impurity A, is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the management of type 2 diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired .

Mode of Action

By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels . Elevated levels of GLP-1 and GIP consequently result in improved glycemic control .

Biochemical Pathways

The primary biochemical pathway affected by Vildagliptin Impurity K is the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of these hormones, thereby enhancing their insulinotropic effects .

Pharmacokinetics

Following oral administration, Vildagliptin Impurity K is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins and distributes extensively into extravascular spaces . Renal clearance of Vildagliptin Impurity K accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs .

Result of Action

The inhibition of DPP-4 by Vildagliptin Impurity K leads to an increase in the levels of GLP-1 and GIP, resulting in improved glycemic control . This results in a decrease in blood glucose levels, making it an effective treatment for type 2 diabetes mellitus .

Action Environment

The action of Vildagliptin Impurity K can be influenced by various environmental factors. For instance, the hydrolysis of Vildagliptin Impurity K is believed to take place in the kidney, resulting in the formation of LAY 151 . Furthermore, the drug metabolism and degradation pathways often overlap, resulting in the formation of identical constituents . Therefore, factors that affect these pathways, such as the presence of other drugs or changes in physiological conditions, can influence the action, efficacy, and stability of Vildagliptin Impurity K .

Zukünftige Richtungen

The future directions for Vildagliptin Impurity A could involve further studies on its stability, degradation pathways, and the development of new methods for its analysis . Additionally, leveraging metabolism data can be useful for deriving safe levels of degradation impurities and developing patient-centric specifications for impurities .

Eigenschaften

IUPAC Name |

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJPEBUSBVYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vildagliptin impurity k | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)

![3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B1148112.png)